3-Bromo-1H-indazole-6-carbonitrile
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Overview
Description
3-Bromo-1H-indazole-6-carbonitrile is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 3-position and a cyano group at the 6-position of the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Scientific Research Applications
3-Bromo-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for agrochemicals.
Safety and Hazards
Future Directions
Indazole-containing compounds, including 3-Bromo-1H-indazole-6-carbonitrile, have been investigated for their potential in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that future research could focus on exploring these potential applications further.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume control, making them potential targets for cancer treatment .
Mode of Action
For instance, they can inhibit kinase activity, thereby disrupting cell cycle progression and potentially leading to cell death .
Biochemical Pathways
These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . By inhibiting these cytokines, indazole derivatives can potentially disrupt angiogenesis, a critical process for tumor growth and metastasis .
Result of Action
Indazole derivatives have been reported to exhibit anticancer, antiangiogenic, and antioxidant activities . They can hinder the viability of various human cancer cell lines and exhibit antioxidant activities by scavenging different types of radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-indazole-6-carbonitrile typically involves the bromination of 1H-indazole followed by the introduction of a cyano group. One common method is the reaction of 3-bromo-1H-indazole with cyanogen bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-indazole-6-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.
Electrophilic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a metal catalyst.
Major Products Formed
Nucleophilic substitution: Products such as 3-azido-1H-indazole-6-carbonitrile or 3-thiocyanato-1H-indazole-6-carbonitrile.
Electrophilic substitution: Products like 5-bromo-3-bromo-1H-indazole-6-carbonitrile.
Reduction: Products such as 3-bromo-1H-indazole-6-amine.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-indazole-4-carbonitrile
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 3-Bromo-1H-indazole-5-carbonitrile
Uniqueness
3-Bromo-1H-indazole-6-carbonitrile is unique due to the specific positioning of the bromine and cyano groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of potency, selectivity, and ease of synthesis.
Properties
IUPAC Name |
3-bromo-2H-indazole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYPSDOJNPATCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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